molecular formula C13H9FN2O2 B2707927 2-(4-Fluorophenoxy)-4-methoxynicotinonitrile CAS No. 339016-65-8

2-(4-Fluorophenoxy)-4-methoxynicotinonitrile

Cat. No.: B2707927
CAS No.: 339016-65-8
M. Wt: 244.225
InChI Key: QHTGWHWTYXVZDX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-4-methoxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It features a fluorophenoxy group and a methoxy group attached to a nicotinonitrile core

Scientific Research Applications

2-(4-Fluorophenoxy)-4-methoxynicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, specific information on the mechanism of action for “2-(4-Fluorophenoxy)-4-methoxynicotinonitrile” is not available .

Future Directions

The future directions of research on a compound depend on its properties and potential applications. Unfortunately, specific information on the future directions of “2-(4-Fluorophenoxy)-4-methoxynicotinonitrile” is not available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-4-methoxynicotinonitrile typically involves the reaction of 4-fluorophenol with 4-methoxy-2-chloronicotinonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-4-methoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenoxy)benzaldehyde: Similar structure but lacks the nicotinonitrile core.

    4-Fluoro-2-methoxybenzonitrile: Similar functional groups but different core structure.

    2-(4-Fluorophenoxy)-4-methoxybenzoic acid: Similar functional groups but different core structure.

Uniqueness

2-(4-Fluorophenoxy)-4-methoxynicotinonitrile is unique due to the combination of its fluorophenoxy and methoxy groups attached to a nicotinonitrile core. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTGWHWTYXVZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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